

Investigating Off-Target Effects of the ETYSK Peptide: A Comparative Guide

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Compound of Interest

Compound Name: *Glu-Thr-Tyr-Ser-Lys*

Cat. No.: *B12407070*

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This guide provides a comprehensive comparison of the off-target effects of the novel therapeutic peptide, ETYSK, against two alternative peptides with similar primary targets. The data presented herein is intended to guide researchers, scientists, and drug development professionals in assessing the selectivity and potential for off-target liabilities of peptide-based therapeutics.

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments designed to evaluate the on-target potency and off-target interactions of the ETYSK peptide and its alternatives.

Table 1: Kinase Selectivity Profile

This table presents the half-maximal inhibitory concentration (IC_{50}) values for the ETYSK peptide and two alternative peptides against a panel of representative kinases. The primary target for all three peptides is Kinase A. Lower IC_{50} values indicate higher potency.

Kinase Target	ETYSK IC ₅₀ (nM)	Alternative Peptide A IC ₅₀ (nM)	Alternative Peptide B IC ₅₀ (nM)
Kinase A (On-Target)	15	25	10
Kinase B (Off-Target)	1,200	>10,000	850
Kinase C (Off-Target)	3,500	>10,000	>10,000
Kinase D (Off-Target)	800	5,000	600
Kinase E (Off-Target)	>10,000	>10,000	9,500

Table 2: Cellular Proliferation Assay

This table shows the half-maximal effective concentration (EC₅₀) values for the inhibition of cell proliferation in different cell lines. The "Target-Positive" cell line overexpresses Kinase A, while the "Target-Negative" cell lines do not.

Cell Line	ETYSK EC ₅₀ (μM)	Alternative Peptide A EC ₅₀ (μM)	Alternative Peptide B EC ₅₀ (μM)
Target-Positive Cell Line	0.5	1.2	0.4
Target-Negative Cell Line 1	25	>100	15
Target-Negative Cell Line 2	>100	>100	85

Table 3: Off-Target Protein Binding Profile

This table lists the top three potential off-target proteins identified for each peptide using a chemical proteomics approach. The binding affinity is represented by the dissociation constant (K_d), with lower values indicating stronger binding.

Peptide	Potential Off-Target Protein	Binding Affinity (Kd, μ M)
ETYSK	Protein X	5.2
Protein Y	12.8	35.7
Protein Z	21.5	
Alternative Peptide A	Protein M	
Protein N	>50	4.8
Protein O	>50	
Alternative Peptide B	Protein X	
Protein P	9.1	15.3
Protein Q	15.3	

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Kinase Profiling

This protocol outlines a radiometric assay to determine the IC₅₀ values of the peptides against a panel of kinases.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

- Materials: Purified recombinant kinases, specific peptide substrates, test peptides (ETYSK, Alternatives A and B), kinase reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT), [γ -³³P]ATP, ATP solution, 384-well plates, phosphocellulose filter plates, and a scintillation counter.
- Procedure:
 - Prepare 3-fold serial dilutions of the test peptides in DMSO, starting from a 100 μ M concentration.

- In a 384-well plate, add the kinase reaction buffer, the specific kinase, and the diluted test peptide or DMSO (vehicle control).
- Incubate for 15 minutes at room temperature to allow for peptide-kinase binding.
- Initiate the kinase reaction by adding a mixture of the specific substrate and [γ - ^{33}P]ATP. The final ATP concentration should be at the K_m for each kinase.
- Allow the reaction to proceed for 60 minutes at 30°C.
- Stop the reaction by adding 3% phosphoric acid.
- Transfer the reaction mixture to a phosphocellulose filter plate.
- Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ - ^{33}P]ATP.
- Dry the plate, add a scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
- Calculate the percentage of kinase activity inhibition for each peptide concentration compared to the DMSO control and determine the IC_{50} value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This protocol describes a method to assess the anti-proliferative effects of the peptides on different cell lines.

- Materials: Target-positive and target-negative cell lines, cell culture medium, test peptides, 96-well cell culture plates, and a cell viability reagent (e.g., CellTiter-Glo®).
- Procedure:
 - Seed the cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
 - Treat the cells with serial dilutions of the test peptides or vehicle control.

- Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Measure the luminescence using a plate reader to determine the number of viable cells.
- Calculate the percentage of proliferation inhibition for each peptide concentration and determine the EC₅₀ values.

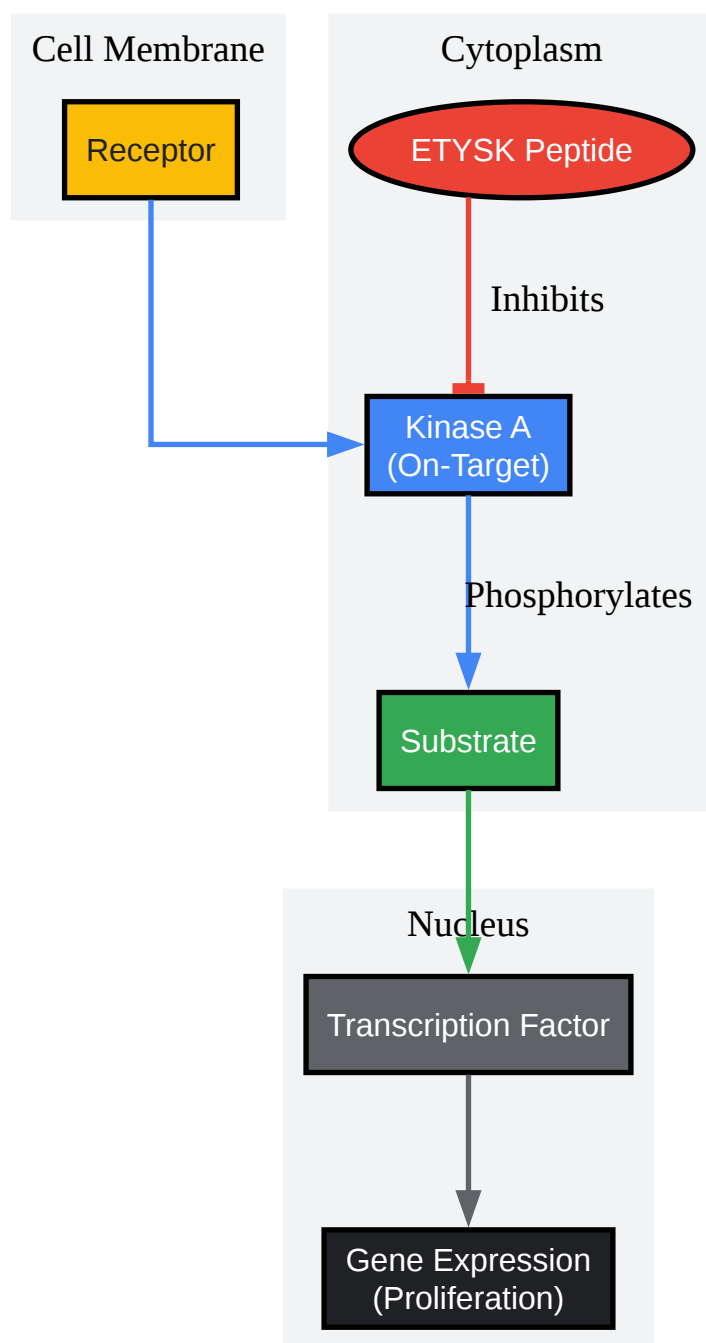
Chemical Proteomics for Off-Target Identification

This protocol details a compound-centric chemical proteomics approach to identify the binding proteins of the peptides within a complex proteome.^[5]

- Materials: Test peptides functionalized with a biotin tag, streptavidin-coated magnetic beads, cell lysate from a relevant cell line, wash buffers of increasing stringency, elution buffer, trypsin, and an LC-MS/MS system.
- Procedure:
 - Incubate the biotinylated test peptides with the cell lysate to allow for protein binding.
 - Add streptavidin-coated magnetic beads to the lysate to capture the peptide-protein complexes.
 - Wash the beads extensively with buffers of increasing stringency to remove non-specifically bound proteins.
 - Elute the bound proteins from the beads.
 - Digest the eluted proteins into peptides using trypsin.
 - Analyze the resulting peptide mixture by LC-MS/MS to identify the captured proteins.
 - Compare the proteins identified from the test peptide samples to those from a control sample (beads with no peptide) to identify specific binding partners.

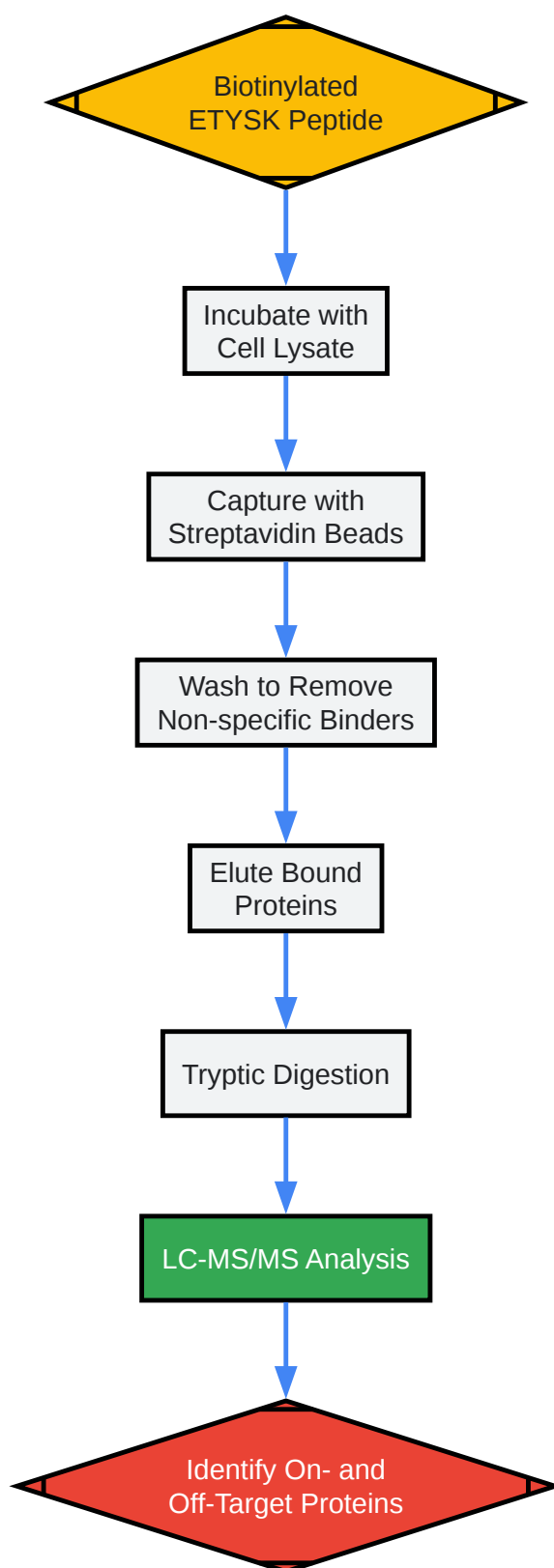
Visualizations

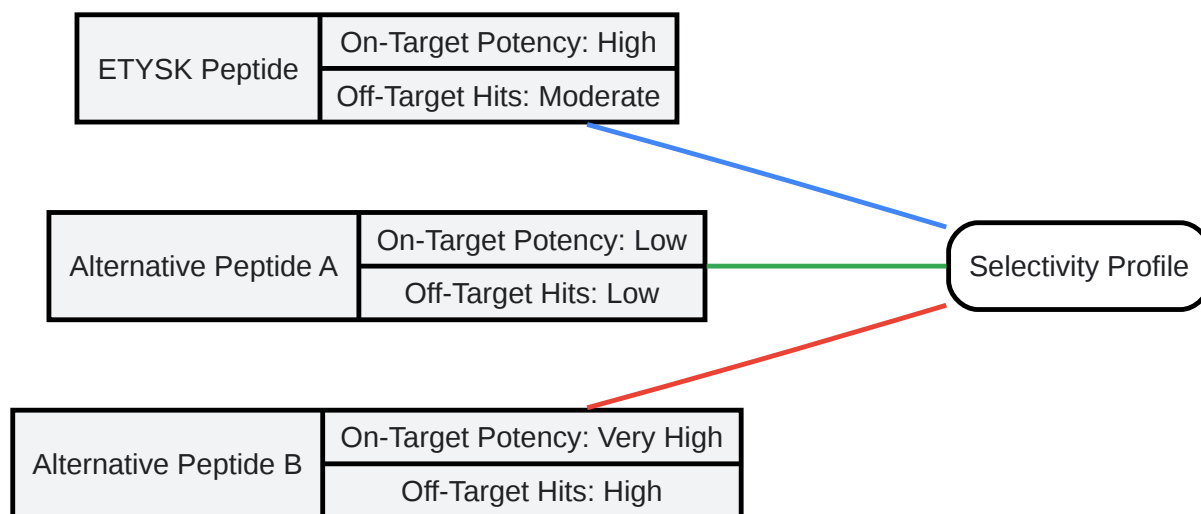
The following diagrams illustrate the hypothetical signaling pathway of Kinase A, the experimental workflow for off-target identification, and a comparative summary of the peptides' selectivity.



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Caption: Hypothetical signaling pathway inhibited by the ETYSK peptide.





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